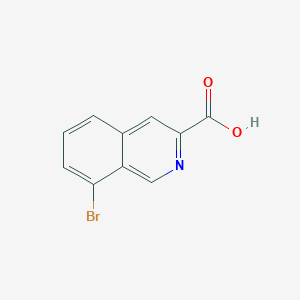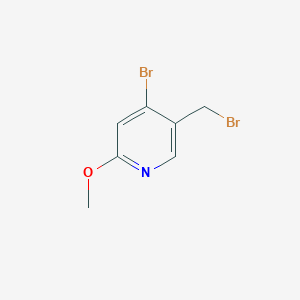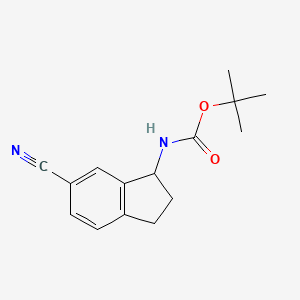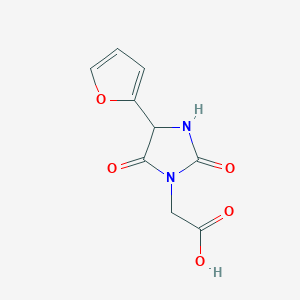
8-Bromoisoquinoline-3-carboxylic acid
Übersicht
Beschreibung
8-Bromoisoquinoline-3-carboxylic acid is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .
Synthesis Analysis
8-Bromoquinoline-3-carboxylic acid may be used in the synthesis of 8-(dimesitylboryl)quinolone (an ambiphilic molecule) and in the direct synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium-catalyzed coupling reaction with acrolein .Molecular Structure Analysis
The molecular formula of 8-Bromoisoquinoline-3-carboxylic acid is C10H6BrNO2 . The SMILES string representation is O=C(O)C1=CC2=CC=CC(Br)=C2N=C1 .Chemical Reactions Analysis
8-Bromoquinoline-3-carboxylic acid undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives .Physical And Chemical Properties Analysis
8-Bromoquinoline-3-carboxylic acid is a solid . Its molecular weight is 252.06 . The boiling point is 112-113 °C/0.5 mmHg (lit.) and the density is 1.594 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Photolabile Protecting Group
8-Bromoisoquinoline-3-carboxylic acid derivatives, specifically 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and studied for their potential as photolabile protecting groups. BHQ shows greater single-photon quantum efficiency compared to other esters and is sensitive to multiphoton-induced photolysis, making it useful for in vivo applications. It's also characterized by increased solubility and low fluorescence, advantageous for caging biological messengers (Fedoryak & Dore, 2002).
Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibitors
Quinoline-8-carboxamides, closely related to 8-bromoisoquinoline-3-carboxylic acid, have been designed as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in drug design. These compounds exhibit a wide variety of therapeutic activities. Their structure, involving intramolecular hydrogen bonds, has been confirmed through X-ray and NMR, showcasing their potential in human recombinant PARP-1 inhibition (Lord et al., 2009).
Antithrombotic Agents
Derivatives of tetrahydroisoquinoline-3-carboxylic acids,which are structurally related to 8-bromoisoquinoline-3-carboxylic acid, have been explored as anti-thrombotic agents. These compounds, specifically N-(3S-N-aminoacyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)amino acids, have shown selective inhibition of ADP-induced platelet aggregation in vitro and demonstrated potent anti-thrombotic activity in vivo. Their unfolded conformation is highlighted as a key factor in their high potency (Zhang et al., 2010).
Synthesis of Antitumor Compounds
Isoquinoline-3-carboxylic acid derivatives, a category encompassing 8-bromoisoquinoline-3-carboxylic acid, have been investigated in the context of developing new antitumor compounds. Research includes the exploration of different synthesis methods for these compounds, considering their potential as peripheral benzodiazepine receptor ligands (Janin et al., 2002).
Direct Functionalization of sp2 and sp3 C-H Bonds
Studies have explored the use of 8-aminoquinoline auxiliaries, which are closely related to 8-bromoisoquinoline-3-carboxylic acid, in the palladium-catalyzed direct functionalization of sp2 and sp3 C-H bonds in amine and carboxylic acid derivatives. This method opens up new avenues for the modification of complex molecules in pharmaceutical chemistry (Nadres et al., 2013).
Derivatization of Biological Carboxylic Acids for HPLC-MS Analysis
A novel bromoquinolinium reagent, structurally related to 8-bromoisoquinoline-3-carboxylic acid, has been developed for the analysis of carboxylic acids in biological samples. This development aids in the qualitative and quantitative analyses of carboxylic acids, enhancing the sensitivity and specificity of HPLC-MS methods (Mochizuki et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-bromoisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNFICCDDFJMQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoisoquinoline-3-carboxylic acid | |
CAS RN |
1823577-48-5 | |
| Record name | 8-bromoisoquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate](/img/structure/B3391547.png)
![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hcl](/img/structure/B3391557.png)


![4H,5H,6H,7H-[1,2]Oxazolo[4,5-c]pyridin-3-ol hydrochloride](/img/structure/B3391588.png)